An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-1H-pyrazol-5-amine
An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-1H-pyrazol-5-amine
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes a key biological pathway where derivatives of this compound have shown activity.
Core Physicochemical Properties
1-Benzyl-1H-pyrazol-5-amine is a white to off-white solid compound.[1][2] Its fundamental physicochemical characteristics are summarized in the tables below, providing a consolidated view of its key properties.
Table 1: Identification and Structural Properties
| Property | Value | Source |
| CAS Number | 3528-51-6 | [1] |
| Molecular Formula | C₁₀H₁₁N₃ | [1][2] |
| Molecular Weight | 173.21 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Source |
| Melting Point | 79-81 °C | [1][2] |
| Boiling Point | 369.4 °C at 760 mmHg; 176-178 °C at 0.5 Torr | [1][2] |
| Density | 1.16 g/cm³ (Predicted) | [1][2] |
| Flash Point | 177.2 °C | [1] |
| Refractive Index | 1.622 | [1] |
Table 3: Pharmacokinetic-related Properties
| Property | Value | Source |
| pKa | 3.92 ± 0.10 (Predicted) | [2] |
| LogP | 1.17 | [1] |
| Polar Surface Area (PSA) | 43.84 Ų | [1] |
Experimental Protocols
The synthesis and characterization of pyrazole derivatives, including 1-Benzyl-1H-pyrazol-5-amine, typically involve multi-step chemical reactions. Below are generalized experimental protocols representative of the synthesis of such compounds.
a) Synthesis of the Pyrazole Core
A common method for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
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Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
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Procedure:
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The hydrazine derivative (e.g., benzylhydrazine) is dissolved in a suitable solvent such as ethanol.
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A catalytic amount of acid (e.g., glacial acetic acid) may be added.
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The 1,3-dicarbonyl compound is added to the stirred solution.
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The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
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Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by recrystallization or column chromatography.
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b) Characterization of 1-Benzyl-1H-pyrazol-5-amine
The identity and purity of the synthesized compound are confirmed using various analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For example, in related pyrazole structures, characteristic shifts for the pyrazole ring protons and the benzyl group protons and carbons would be expected.
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Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the molecular formula.
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.
Biological Context and Signaling Pathway Visualization
Derivatives of 1-benzyl-1H-pyrazole have been investigated for their potential as therapeutic agents. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as potential anticancer agents that can modulate autophagy and the mTORC1 signaling pathway.[3] Another study highlighted 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis.[4]
The mTORC1 pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is often implicated in diseases such as cancer. The diagram below illustrates a simplified overview of the mTORC1 signaling pathway, a potential target for compounds structurally related to 1-Benzyl-1H-pyrazol-5-amine.
Caption: A simplified diagram of the mTORC1 signaling pathway.
This guide provides a foundational understanding of the physicochemical properties of 1-Benzyl-1H-pyrazol-5-amine, essential for its application in research and development. The provided data and protocols serve as a valuable resource for scientists working with this and related chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. 3528-51-6 CAS MSDS (1-benzyl-1H-pyrazol-5-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
